5-amino-2,3-dihydro-1H-pyrrol-2-one 5-amino-2,3-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.: 1314960-04-7
VCID: VC6180323
InChI: InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7)
SMILES: C1C=C(NC1=O)N
Molecular Formula: C4H6N2O
Molecular Weight: 98.105

5-amino-2,3-dihydro-1H-pyrrol-2-one

CAS No.: 1314960-04-7

Cat. No.: VC6180323

Molecular Formula: C4H6N2O

Molecular Weight: 98.105

* For research use only. Not for human or veterinary use.

5-amino-2,3-dihydro-1H-pyrrol-2-one - 1314960-04-7

Specification

CAS No. 1314960-04-7
Molecular Formula C4H6N2O
Molecular Weight 98.105
IUPAC Name 5-amino-1,3-dihydropyrrol-2-one
Standard InChI InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7)
Standard InChI Key KFNWZCSYTNCNHD-UHFFFAOYSA-N
SMILES C1C=C(NC1=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a five-membered pyrrolone ring (2-pyrrolone) with partial saturation at the 2,3-positions and an amino group at the 5-position. This configuration introduces both electron-rich (amine) and electron-deficient (lactam) regions, enabling diverse reactivity. X-ray crystallographic data for analogous pyrrolones reveal planar ring structures stabilized by conjugated π-systems, with bond lengths and angles consistent with resonance hybridization .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₄H₆N₂O
Molecular Weight98.105 g/mol
logP (Partition Coefficient)Estimated 0.5–1.2 (predicted)
SolubilityModerate in polar solvents
Melting PointNot reported

The amino group enhances solubility in aqueous media, while the lactam moiety contributes to stability against hydrolysis under physiological conditions .

Synthesis and Chemical Reactivity

Synthetic Routes

Although direct methods for synthesizing 5-amino-2,3-dihydro-1H-pyrrol-2-one are sparsely documented, analogous pyrrolones are synthesized via:

  • Cyclization of Amino Acid Derivatives: Reaction of γ-amino acids or their esters with dehydrating agents, forming lactam rings .

  • Ring Contraction of Oxazines: Treatment of 1,3-oxazine derivatives with nucleophiles like potassium cyanide induces ring contraction to pyrrolones .

  • Rearrangement Reactions: Dimroth rearrangements of substituted acrylonitriles yield pyrrolone frameworks, as demonstrated in reactions involving dimethyl acetylenedicarboxylate (DMAD) .

For example, Yogo et al. synthesized 5-iminopyrrol-2-ones via oxazine ring contraction, a method potentially adaptable to the target compound by modifying precursors .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Lactam Ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling functionalization at the 2-position.

  • Amino Group: Participates in condensation, acylation, and Schiff base formation.

  • Conjugated System: Supports electrophilic substitution at the 4-position, though steric hindrance from the amino group may limit reactivity .

Biological Activities and Applications

Material Science Applications

The conjugated lactam system may serve as a building block for organic semiconductors or metal-organic frameworks (MOFs), leveraging its electron-deficient character and planar structure .

Recent Advancements and Future Directions

Novel Synthesis Techniques

Recent work by Singh et al. demonstrated a transition metal-free synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones via sulfur ylide cyclization . Adapting this method could streamline the production of 5-amino derivatives by substituting hydroxyl with amino groups.

Computational Drug Design

Molecular docking studies on pyrrolone-based inhibitors (e.g., REF-IN) revealed strong binding affinities (−23.56 kcal/mol) to SARS-CoV-2 main protease, highlighting their potential in antiviral therapy .

Research Gaps

  • In Vivo Studies: No data exist on the pharmacokinetics or toxicity of 5-amino-2,3-dihydro-1H-pyrrol-2-one.

  • Structural Optimization: Modifying substituents (e.g., introducing halogens or alkyl groups) could enhance bioactivity.

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